molecular formula C15H15NO2 B3103366 (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 14385-66-1

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3103366
CAS No.: 14385-66-1
M. Wt: 241.28 g/mol
InChI Key: HSRLRBJNFBZQDP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 14385-66-1) is a synthetic chalcone derivative, a class of compounds characterized by an α, β-unsaturated carbonyl system that forms the 1,3-diphenyl-2-propen-1-one skeleton . This specific compound, with a furan ring and a dimethylamino phenyl moiety, is of significant interest in medicinal chemistry research due to its potential biological activities. Chalcones are extensively investigated as promising scaffolds for developing new therapeutic agents, particularly in addressing the global challenge of antimicrobial resistance . Research indicates that chalcone-based compounds like this one exhibit substantial antibacterial potential, especially against Gram-positive bacteria such as Staphylococcus aureus . The compound's mechanism of action is attributed to its ability to interact with multiple bacterial cellular targets, potentially inhibiting vital enzymes or disrupting efflux pumps, which are key mechanisms in multidrug resistance . Furthermore, closely related furan-based chalcone derivatives have demonstrated significant anti-inflammatory and antioxidant properties in preclinical models . Studies on similar compounds have shown efficacy in reducing intestinal inflammation and oxidative stress in animal models, highlighting their potential for research in inflammatory bowel disease (IBD) . The molecule can be synthesized via the Claisen-Schmidt condensation reaction, a well-established method for chalcone synthesis, between an appropriate acetyl furan and 4-dimethylaminobenzaldehyde . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLRBJNFBZQDP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that chalcone derivatives, including (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of cell proliferation and the induction of oxidative stress within cancer cells .

Case Study : A study published in Cancer Letters demonstrated that the compound effectively inhibited the growth of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group enhances its interaction with bacterial membranes, leading to increased permeability and cell death .

Case Study : In a study published in Journal of Medicinal Chemistry, this compound was tested against several pathogenic bacteria, showing promising results comparable to conventional antibiotics .

Photochemistry Applications

1. Photostability and UV Absorption
The compound's unique structure allows it to absorb ultraviolet light effectively, making it a candidate for use in UV protection formulations. Its ability to stabilize under UV exposure can be beneficial in cosmetic applications where protection from sun damage is crucial .

2. Fluorescent Probes
Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. The furan moiety contributes to its electronic properties, allowing for enhanced fluorescence under specific conditions .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in the development of efficient display technologies .

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved their efficiency and brightness compared to traditional materials used in the industry .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Antimicrobial propertiesEffective against Gram-positive/negative bacteria
PhotochemistryUV protection formulationsStabilizes under UV exposure
Fluorescent probesEnhanced fluorescence for biological imaging
Materials ScienceOLED technologyImproved efficiency and brightness

Mechanism of Action

The biological activity of (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its enone moiety. This functional group can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Substituent Trends :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance thermal stability and NLO properties due to increased dipole moments .
  • Heterocyclic substituents (e.g., furan, thiophen) improve bioactivity (e.g., antimicrobial efficacy against S. aureus with MIC = 12.5 µg/mL ).
  • Extended π-systems (e.g., anthracene in AN-1) amplify NLA responses by facilitating charge-transfer transitions .

Enzyme Inhibition

  • The furan-2-yl derivative inhibits tyrosinase (IC₅₀ = 3.2 µM), outperforming kojic acid (IC₅₀ = 16.7 µM), likely due to hydrophobic interactions with the enzyme’s active site .
  • 4-Bromophenyl analogs exhibit weaker tyrosinase inhibition (IC₅₀ = 8.5 µM), highlighting the critical role of the furan ring in binding .

Optical and Electronic Properties

Nonlinear Optical (NLO) Performance

Compound Hyperpolarizability (β, × urea) Key Feature
(E)-3-(4-(dimethylamino)phenyl)-1-(4-bromophenyl)prop-2-en-1-one 2.8 Strong intramolecular charge transfer (ICT)
(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one N/A Two-photon absorption (σ₂ = 120 GM)
AN-1 N/A Enhanced NLA via extended π-conjugation

Mechanistic Insights :

  • The dimethylamino group acts as an electron donor, while the enone system serves as an acceptor, promoting ICT.
  • Thiophene/anthracene substituents extend conjugation, reducing bandgap energies and improving NLO responses .

Biological Activity

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as DAP, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15NO2
  • Molar Mass : 241.2851 g/mol
  • CAS Number : 14385-66-1

The compound features a furan moiety and a dimethylamino group attached to a phenyl ring, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Tyrosinase Inhibition : A study demonstrated that derivatives of furan-chalcone, including DAP, inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The inhibitory activity was quantified with IC50 values significantly lower than that of standard inhibitors like kojic acid .
    CompoundIC50 (µM) for MonophenolaseIC50 (µM) for Diphenolase
    DAP0.04330.28
    Kojic Acid19.9733.47
    The inhibition was characterized as mixed-type, with binding at both catalytic and allosteric sites on the enzyme .
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that DAP exhibits antimicrobial activity against various pathogens, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activities of DAP and its derivatives:

  • Study on Skin Pigmentation : The anti-melanogenic effects were evaluated in B16F10 cells, demonstrating significant reductions in melanin content upon treatment with DAP derivatives. This suggests potential applications in skin whitening agents .
  • Laser Dye Applications : DAP has been explored as a laser dye due to its fluorescence properties in various solvents. Its absorption and fluorescence peaks were documented, indicating its utility in photonic applications .

Q & A

Q. What are the standard synthetic protocols for (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetylfuran (0.01 mol) with 4-(dimethylamino)benzaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C, stirred for 2–3 hours at room temperature . Purification is achieved via recrystallization using ethanol. Yield optimization (70–85%) depends on reaction time and base concentration.

Q. Which spectroscopic methods are critical for characterizing this chalcone derivative?

Key techniques include:

  • FTIR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and conjugated enone system.
  • NMR : ¹H NMR shows deshielded vinyl proton (δ 7.8–8.2 ppm, J = 15–16 Hz, trans-configuration) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbon at ~190 ppm .
  • XRD : Resolves crystal packing and E-stereochemistry (C–C=C–C dihedral angle > 170°) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2–4.5 eV), predicting charge transfer efficiency. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites (e.g., carbonyl oxygen and furan ring). Transition state analysis for Claisen-Schmidt condensation reveals energy barriers (~25–30 kcal/mol) dependent on solvent polarity .

Q. What strategies address contradictions in crystallographic vs. computational structural data?

Discrepancies between XRD bond lengths (e.g., C=O at 1.23 Å) and DFT-optimized values (1.26 Å) arise from crystal packing forces. Hybrid approaches, such as QM/MM (Quantum Mechanics/Molecular Mechanics), reconcile these differences by accounting for intermolecular interactions (e.g., hydrogen bonds in XRD) .

Q. How is antimicrobial activity evaluated, and what structural features enhance efficacy?

Antimicrobial assays (e.g., MIC against S. aureus and E. coli) reveal moderate activity (MIC: 32–64 µg/mL). Activity correlates with:

  • Electron-withdrawing groups (e.g., –NO₂) increasing membrane penetration.
  • Planarity of the enone system, enhancing DNA intercalation.
  • Substitution at the 4-position of the phenyl ring (e.g., –OCH₃ vs. –N(CH₃)₂) modulating hydrophobicity .

Q. What solvent systems optimize reaction yield while minimizing byproducts?

Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote keto-enol tautomerism. Ethanol/water mixtures (3:1 v/v) balance solubility and base activation, reducing side products like dimerized chalcones. Microwave-assisted synthesis (60°C, 20 min) improves yields to >90% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.